2-(Difluoromethoxy)cyclohexan-1-ol
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Overview
Description
2-(Difluoromethoxy)cyclohexan-1-ol is an organic compound with the molecular formula C₇H₁₂F₂O₂ and a molecular weight of 166.17 g/mol It is characterized by the presence of a cyclohexane ring substituted with a difluoromethoxy group and a hydroxyl group
Preparation Methods
The synthesis of 2-(Difluoromethoxy)cyclohexan-1-ol typically involves the reaction of cyclohexanol with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl ether as a reagent, which reacts with cyclohexanol in the presence of a base to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
2-(Difluoromethoxy)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
2-(Difluoromethoxy)cyclohexan-1-ol has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)cyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to modifications in biological activity. Pathways involved may include metabolic processes and signal transduction mechanisms .
Comparison with Similar Compounds
Similar compounds to 2-(Difluoromethoxy)cyclohexan-1-ol include other difluoromethoxylated cyclohexanols and fluorinated alcohols. Compared to these compounds, this compound is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties .
Similar Compounds
- 2-(Difluoromethoxy)cyclohexanol
- 2-(Trifluoromethoxy)cyclohexan-1-ol
- 2-(Fluoromethoxy)cyclohexan-1-ol
Properties
Molecular Formula |
C7H12F2O2 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(difluoromethoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h5-7,10H,1-4H2 |
InChI Key |
HPNSXFVBJXSFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)OC(F)F |
Origin of Product |
United States |
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